2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a 4-methylphenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the reaction of 4-methylbenzaldehyde with thiophene-2-carboxylic acid hydrazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyridazinone derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or pyridazinone moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H14N2O2S |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C17H14N2O2S/c1-12-4-6-13(7-5-12)15(20)11-19-17(21)9-8-14(18-19)16-3-2-10-22-16/h2-10H,11H2,1H3 |
InChI Key |
OUIXGMBDFMQTHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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